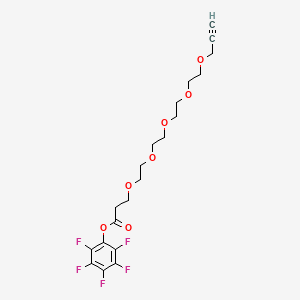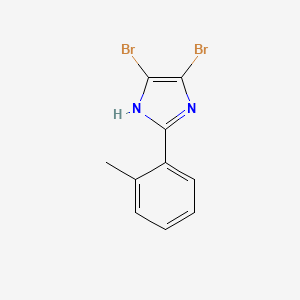
4,5-dibromo-2-(o-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(o-tolyl)-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with two bromine atoms at the 4 and 5 positions and an o-tolyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(o-tolyl)-1H-imidazole typically involves the bromination of 2-(o-tolyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a suitable solvent like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include azido, thio, or amino derivatives of the imidazole.
Coupling Reactions: Products include biaryl or heteroaryl derivatives, depending on the coupling partner used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 4,5-dibromo-2-(o-tolyl)-1H-imidazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromine substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,5-Dibromo-1H-imidazole: Lacks the o-tolyl group, which may affect its reactivity and biological activity.
2-(o-Tolyl)-1H-imidazole:
4,5-Dichloro-2-(o-tolyl)-1H-imidazole: Similar structure but with chlorine atoms instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
4,5-Dibromo-2-(o-tolyl)-1H-imidazole is unique due to the presence of both bromine atoms and the o-tolyl group, which confer distinct chemical and biological properties. The bromine atoms can participate in various substitution and coupling reactions, while the o-tolyl group can influence the compound’s overall reactivity and potential interactions with biological targets.
特性
分子式 |
C10H8Br2N2 |
|---|---|
分子量 |
315.99 g/mol |
IUPAC名 |
4,5-dibromo-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H8Br2N2/c1-6-4-2-3-5-7(6)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) |
InChIキー |
QJDDBWKAQZBURC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=C(N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


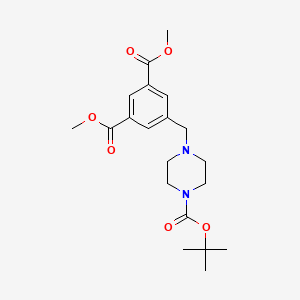
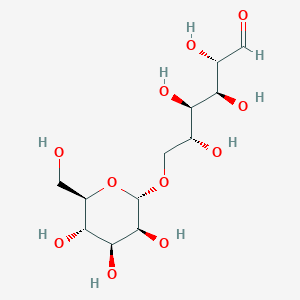
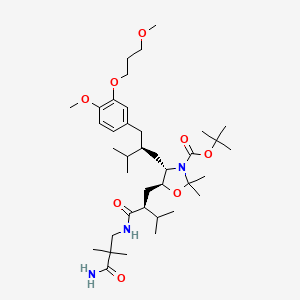
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

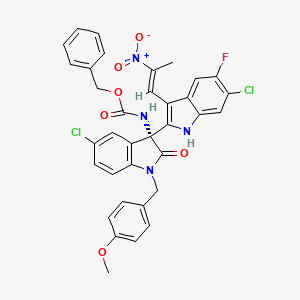
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

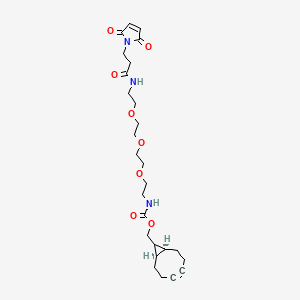
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
